

# Application Notes & Protocols for Clinical Trials of Elinzanetant in Postmenopausal Women

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Elinzanetant	
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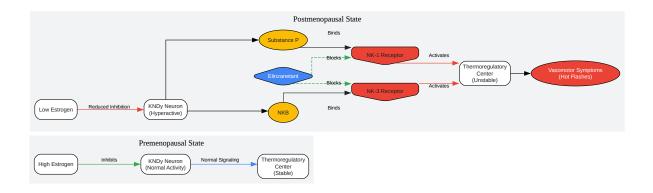
#### Introduction

Elinzanetant is a non-hormonal, selective dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause.[1][2] During menopause, a decline in estrogen leads to the overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which disrupts the body's thermoregulation. [3][4] Elinzanetant works by blocking the signaling of neurokinin B (NKB) and substance P at the NK-3 and NK-1 receptors, respectively, thereby helping to restore normal thermoregulation. [2] This document provides detailed application notes and protocols for designing and conducting clinical trials to evaluate the efficacy and safety of Elinzanetant in postmenopausal women.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **Elinzanetant** in the hypothalamic KNDy neurons.





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Caption: Elinzanetant's dual receptor antagonism in postmenopausal VMS.

# Clinical Trial Design: Phase III Program (OASIS 1, 2 & 3)

The pivotal Phase III clinical development program for **Elinzanetant**, known as OASIS, consists of several studies designed to assess the efficacy and safety of a 120 mg once-daily oral dose. The core design of the OASIS 1 and 2 trials is a randomized, double-blind, placebo-controlled study. The OASIS 3 study follows a similar design but extends the treatment duration to evaluate long-term safety and efficacy.

### 1. Study Objectives

 Primary Objective: To evaluate the efficacy of Elinzanetant 120 mg compared to placebo in reducing the frequency and severity of moderate to severe VMS.



- Secondary Objectives:
  - To assess the onset of action of Elinzanetant.
  - To evaluate the effect of **Elinzanetant** on sleep disturbances.
  - To determine the impact of **Elinzanetant** on menopause-related quality of life.
  - To assess the long-term safety and tolerability of **Elinzanetant**.

#### 2. Participant Population

The target population for these trials is postmenopausal women aged 40 to 65 years experiencing VMS.

Inclusion Criteria	Exclusion Criteria
Postmenopausal women aged 40-65 years.	History or presence of estrogen-dependent tumors.
Experiencing a minimum of seven moderate to severe hot flashes per day (for dose-finding studies like SWITCH-1) or seeking treatment for VMS (for broader studies like OASIS 3).	Use of hormone replacement therapy within a specified washout period.
General good health as confirmed by medical history and physical examination.	Use of medications known to significantly affect VMS.
Willingness to provide informed consent and comply with study procedures.	Severe renal or hepatic impairment.
Normal Pap smear or clinically insignificant findings within the last 9 months.	Known hypersensitivity to the study drug or its components.

### 3. Study Design and Treatment

The OASIS 1 and 2 trials were designed as 26-week studies, with an initial 12-week placebocontrolled phase followed by a 14-week active treatment phase where all participants receive



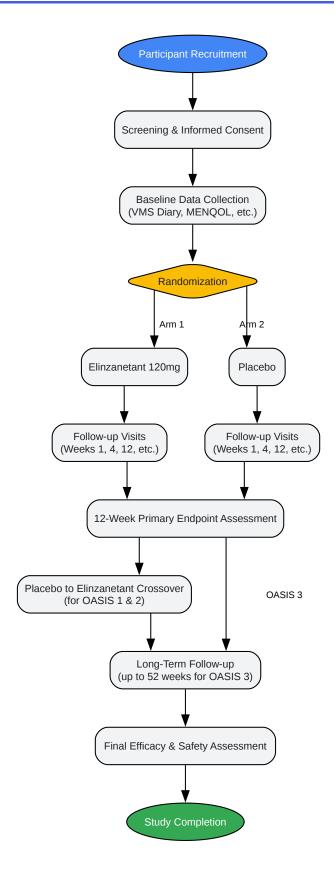
**Elinzanetant**. The OASIS 3 study extended the treatment duration to 52 weeks to gather long-term data.

Study Phase	Duration	Treatment Arm 1	Treatment Arm 2
OASIS 1 & 2			
Placebo-Controlled	12 Weeks	Elinzanetant 120 mg once daily	Placebo once daily
Active Treatment	14 Weeks	Elinzanetant 120 mg once daily	Elinzanetant 120 mg once daily
OASIS 3			
Placebo-Controlled	52 Weeks	Elinzanetant 120 mg once daily	Placebo once daily

## **Experimental Workflow**

The following diagram outlines the general workflow for a participant in an OASIS pivotal trial.





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Caption: Participant workflow in a Phase III Elinzanetant clinical trial.



## **Protocols for Key Experiments and Assessments**

- 1. Protocol for Assessment of Vasomotor Symptoms
- Methodology: Daily electronic or paper hot flash diary.
- Procedure:
  - Participants are trained on how to use the diary to record VMS events in real-time.
  - For each hot flash, the participant records the date, time of onset, and severity.
  - Severity is typically rated on a 3-point or 4-point scale (e.g., mild, moderate, severe).
  - A "hot flash score" can be calculated by multiplying the frequency by the average severity.
  - Data is collected daily throughout the screening, baseline, and treatment periods.
- Data Analysis: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.
- 2. Protocol for Assessment of Menopause-Related Quality of Life
- Methodology: Menopause-Specific Quality of Life (MENQOL) questionnaire.
- Procedure:
  - The self-administered MENQOL questionnaire is provided to participants at baseline and specified follow-up visits.
  - The questionnaire consists of 29 items across four domains: vasomotor, psychosocial, physical, and sexual.
  - Participants rate how bothered they have been by each symptom over the past month on a scale from 0 (not bothered) to 6 (extremely bothered).
- Data Analysis: The mean change from baseline in the MENQOL total score and individual domain scores is calculated to assess improvements in quality of life. A clinically meaningful



improvement is often considered a deduction of at least 1 point.

- 3. Protocol for Assessment of Sleep Disturbances
- Methodology: Patient-Reported Outcomes Measurement Information System (PROMIS)
   Sleep Disturbance Short Form 8b or the Pittsburgh Sleep Quality Index (PSQI).
- Procedure:
  - Participants complete the selected sleep questionnaire at baseline and at specified followup visits.
  - These questionnaires assess various aspects of sleep, including sleep quality, latency, duration, and disturbances.
- Data Analysis: The mean change from baseline in the total score of the sleep assessment tool is analyzed to determine the effect of Elinzanetant on sleep.
- 4. Protocol for Safety and Tolerability Assessment
- Methodology: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
- Procedure:
  - Adverse events are recorded at each study visit, including their severity and relationship to the study drug.
  - Blood and urine samples are collected at specified intervals for standard hematology, clinical chemistry, and urinalysis.
  - Vital signs (blood pressure, heart rate, respiratory rate, and temperature) and ECGs are performed at baseline and regular follow-up visits.
  - Particular attention is given to monitoring for any signs of hepatotoxicity, given the experience with other NK receptor antagonists.



 Data Analysis: The incidence and severity of AEs are summarized and compared between treatment groups. Changes in laboratory values, vital signs, and ECG parameters are also analyzed.

## **Summary of Quantitative Data from Clinical Trials**

The following tables summarize key efficacy and safety data from the **Elinzanetant** clinical trial program.

Table 1: Efficacy of **Elinzanetant** in Reducing VMS Frequency (OASIS 1 & 2)

Timepoint	Treatment Group	Mean Change from Baseline in VMS Frequency (95% CI)	P-value vs. Placebo
Week 4			
OASIS 1	Elinzanetant 120 mg	-3.3 (-4.5 to -2.1)	< .001
Placebo	Data not specified in source		
OASIS 2	Elinzanetant 120 mg	-3.0 (-4.4 to -1.7)	< .001
Placebo	Data not specified in source		
Week 12		_	
OASIS 1	Elinzanetant 120 mg	-3.2 (-4.8 to -1.6)	< .001
Placebo	Data not specified in source		
OASIS 2	Elinzanetant 120 mg	-3.2 (-4.6 to -1.9)	< .001
Placebo	Data not specified in source		

Table 2: Efficacy of **Elinzanetant** in Reducing VMS Severity (OASIS 1 & 2)



Timepoint	Treatment Group	Mean Change from Baseline in VMS Severity (95% CI)	P-value vs. Placebo
Week 4			
OASIS 1	Elinzanetant 120 mg	-0.3 (-0.4 to -0.2)	< .001
Placebo	Data not specified in source		
OASIS 2	Elinzanetant 120 mg	-0.2 (-0.3 to -0.1)	< .001
Placebo	Data not specified in source		
Week 12		_	
OASIS 1	Elinzanetant 120 mg	-0.4 (-0.5 to -0.3)	< .001
Placebo	Data not specified in source		
OASIS 2	Elinzanetant 120 mg	-0.3 (-0.4 to -0.1)	< .001
Placebo	Data not specified in source		

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) - Pooled Analysis



Adverse Event	Elinzanetant 120 mg (n=516)	Placebo (n=347)
Incidence Rate	50.2%	47.0%
Exposure-Adjusted Incidence Rate (per 100 subject-years)	169.67	187.61
Most Frequent TEAEs		
COVID-19 Infection	4.3%	5.5%
Headache	4.8%	2.9%
Somnolence	More common with Elinzanetant	Less common than Elinzanetant
Fatigue	More common with Elinzanetant	Less common than Elinzanetant

#### Conclusion

The clinical trial program for **Elinzanetant** provides a robust framework for evaluating its efficacy and safety in treating vasomotor symptoms in postmenopausal women. The use of standardized protocols for assessing VMS, quality of life, and sleep disturbances ensures the collection of high-quality data. The positive results from the OASIS clinical trials demonstrate that **Elinzanetant** is an effective and well-tolerated non-hormonal treatment option that significantly reduces the frequency and severity of hot flashes, and improves sleep and overall quality of life for menopausal women.

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- To cite this document: BenchChem. [Application Notes & Protocols for Clinical Trials of Elinzanetant in Postmenopausal Women]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671173#designing-clinical-trials-for-elinzanetant-in-postmenopausal-women]

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